molecular formula C23H23BrN2O B15014528 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B15014528
M. Wt: 423.3 g/mol
InChI Key: IOEYJCCYLGHMGE-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form 4-bromonaphthalene-1-carbohydrazide.

    Condensation reaction: The hydrazide is then reacted with 4-tert-butylbenzaldehyde under acidic or basic conditions to form the final product, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the bromonaphthalene and tert-butylphenyl groups can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetohydrazide
  • 2-(4-bromonaphthalen-1-yl)oxyacetohydrazide
  • 1-bromonaphthalen-2-yl acetate

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is unique due to the presence of both a bromonaphthalene moiety and a tert-butylphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H23BrN2O/c1-23(2,3)18-11-8-16(9-12-18)15-25-26-22(27)14-17-10-13-21(24)20-7-5-4-6-19(17)20/h4-13,15H,14H2,1-3H3,(H,26,27)/b25-15+

InChI Key

IOEYJCCYLGHMGE-MFKUBSTISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.